molecular formula C20H24N4O5S B2634833 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1170524-59-0

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2634833
CAS RN: 1170524-59-0
M. Wt: 432.5
InChI Key: VPOFVGDOSRDAKT-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Affinity

Research on similar compounds has explored their interaction with biological receptors, such as the CB1 cannabinoid receptor. For example, studies have identified potent and selective antagonists for the CB1 cannabinoid receptor, highlighting the importance of molecular conformation and the development of pharmacophore models for understanding receptor-ligand interactions (J. Shim et al., 2002).

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with pyrazole and pyrimidine derivatives, are fundamental aspects of chemical research. Such studies provide detailed methodologies for synthesizing new molecules and assessing their structures and properties. An example is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which were screened for cytotoxic activity, demonstrating the intersection of synthetic chemistry and biological evaluation (Ashraf S. Hassan et al., 2014).

Structural Analysis

Advanced structural analysis techniques, such as X-ray crystallography and Hirshfeld surface analysis, are employed to determine the molecular and crystal structures of new compounds. This level of analysis can reveal the molecular conformations, intermolecular interactions, and potential functional applications of the compounds (K. Kumara et al., 2018).

Potential Therapeutic Applications

Some studies explore the potential therapeutic applications of novel compounds, including their role as imaging agents for neuroinflammation and cannabinoid receptors. For instance, research on the synthesis of PET radiotracers highlights the potential of novel compounds in biomedical imaging and diagnostics (Xiaohong Wang et al., 2018).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13-9-18(24(22-13)16-7-8-30(27,28)12-16)21-20(26)14-10-19(25)23(11-14)15-3-5-17(29-2)6-4-15/h3-6,9,14,16H,7-8,10-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOFVGDOSRDAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.